molecular formula C20H26N2 B12659707 4,4'-(Cyclohexane-1,3-diyl)di-o-toluidine CAS No. 71617-21-5

4,4'-(Cyclohexane-1,3-diyl)di-o-toluidine

Katalognummer: B12659707
CAS-Nummer: 71617-21-5
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: MPLRYIUJAPRXEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine is an organic compound with the molecular formula C20H26N2. It is a derivative of toluidine, featuring a cyclohexane ring substituted at the 1 and 3 positions with two o-toluidine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine typically involves the reaction of cyclohexane-1,3-diyl dibromide with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-(Cyclohexane-1,3-diyl)di-o-toluidine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

71617-21-5

Molekularformel

C20H26N2

Molekulargewicht

294.4 g/mol

IUPAC-Name

4-[3-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline

InChI

InChI=1S/C20H26N2/c1-13-10-17(6-8-19(13)21)15-4-3-5-16(12-15)18-7-9-20(22)14(2)11-18/h6-11,15-16H,3-5,12,21-22H2,1-2H3

InChI-Schlüssel

MPLRYIUJAPRXEC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2CCCC(C2)C3=CC(=C(C=C3)N)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.